

Application Notes and Protocols: NMR Analysis of N-Decanoyl-L-aspartic acid

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Compound of Interest

Compound Name: *N-Decanoyl-L-aspartic acid*

Cat. No.: B15495656

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with diverse biological activities, including roles in cell signaling and as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. This document provides a detailed protocol for the NMR analysis of **N-Decanoyl-L-aspartic acid**, covering sample preparation, data acquisition, and spectral analysis.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **N-Decanoyl-L-aspartic acid**. These predictions are based on known chemical shifts for L-aspartic acid and typical values for a decanoyl chain.^{[1][2][3]} Actual chemical shifts may vary depending on the solvent, concentration, and pH.

Table 1: Predicted ^1H NMR Chemical Shifts for **N-Decanoyl-L-aspartic acid** in D_2O

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H α (Asp)	4.5 - 4.7	dd
H β (Asp)	2.8 - 3.0	m
H β' (Asp)	2.7 - 2.9	m
H-2 (Decanoyl)	2.2 - 2.4	t
H-3 (Decanoyl)	1.5 - 1.7	m
H-4 to H-9 (Decanoyl)	1.2 - 1.4	m
H-10 (Decanoyl)	0.8 - 1.0	t

Table 2: Predicted ^{13}C NMR Chemical Shifts for **N-Decanoyl-L-aspartic acid** in D_2O

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Asp, γ -carboxyl)	178 - 181
C=O (Asp, α -carboxyl)	174 - 176
C=O (Decanoyl, amide)	172 - 175
C α (Asp)	52 - 55
C β (Asp)	38 - 41
C-2 (Decanoyl)	36 - 39
C-3 (Decanoyl)	25 - 28
C-4 to C-8 (Decanoyl)	28 - 32
C-9 (Decanoyl)	22 - 25
C-10 (Decanoyl)	13 - 15

Experimental Protocols

2.1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.^{[4][5]}

Materials:

- **N-Decanoyl-L-aspartic acid**
- Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
- NMR tubes (5 mm)
- Vortex mixer
- Pipettes

Protocol:

- Weigh out approximately 5-10 mg of **N-Decanoyl-L-aspartic acid**.
- Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Vortex the sample until the solute is completely dissolved. Gentle heating may be applied if the compound has low solubility at room temperature.
- Transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

2.2. NMR Data Acquisition

The following experiments are recommended for the structural characterization of **N-Decanoyl-L-aspartic acid**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

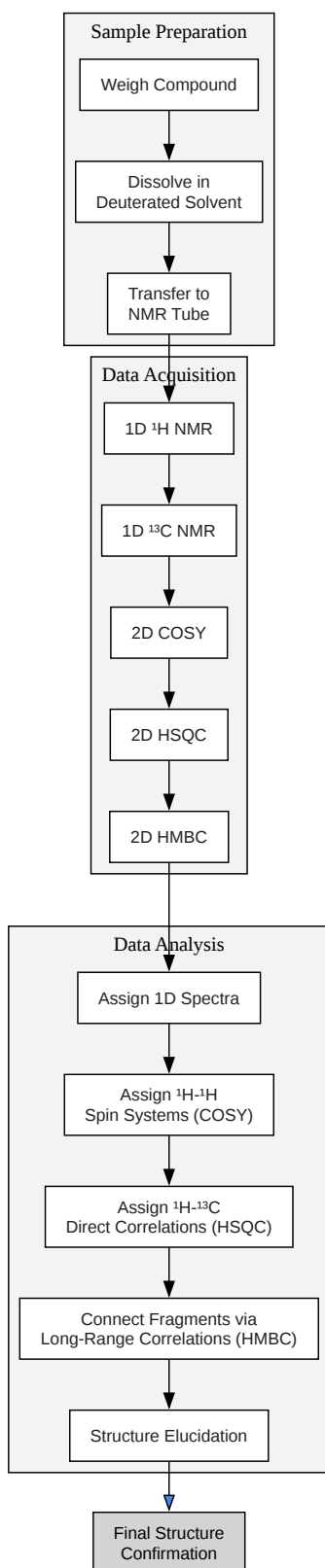
Experiments:

- 1D ^1H NMR: This experiment provides information about the proton environment in the molecule.
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-2 seconds.
- 1D ^{13}C NMR: This experiment identifies all unique carbon atoms.
 - Pulse Program: A standard ^1H -decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Number of Scans: 1024 or more (as ^{13}C has low natural abundance).
 - Relaxation Delay (d1): 2-5 seconds.
- 2D COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those separated by two or three bonds.[\[6\]](#)
 - Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpgqf').
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ^1H and ^{13}C atoms.[\[7\]](#)
 - Pulse Program: A standard gradient-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
 - Spectral Width (F2 - ^1H): 12-16 ppm.

- Spectral Width (F1 - ^{13}C): 180-220 ppm.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems.[\[8\]](#)
 - Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 220-250 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-32.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **N-Decanoyl-L-aspartic acid**.



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NMR Analysis Workflow for **N-Decanoyl-L-aspartic acid**.

Interpretation of Spectra:

- ^1H NMR: Identify the number of distinct proton signals, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations (relative number of protons). The signals for the aspartic acid moiety ($\text{H}\alpha$, $\text{H}\beta$, $\text{H}\beta'$) will be distinct from those of the decanoyl chain.[9]
- ^{13}C NMR: Determine the number of unique carbon signals. The carbonyl carbons will be in the downfield region (170-185 ppm).
- COSY: Identify coupled protons. For instance, a cross-peak between the $\text{H}\alpha$ and $\text{H}\beta$ protons of the aspartic acid will confirm their connectivity. Similarly, correlations will be seen between adjacent protons in the decanoyl chain.
- HSQC: Assign each proton to its directly attached carbon. This is a powerful tool for definitively assigning the carbon spectrum.
- HMBC: Connect the different parts of the molecule. Key correlations to look for include the correlation from the $\text{H}\alpha$ and $\text{H}\beta$ protons of the aspartic acid to the carbonyl carbons, and the correlation from the H-2 protons of the decanoyl chain to the amide carbonyl carbon. This will confirm the attachment of the decanoyl group to the nitrogen of the aspartic acid.

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